molecular formula C7H4BrF2NO2 B1391646 Difluoro(3-bromopyridin-2-yl)acetic acid CAS No. 1216383-52-6

Difluoro(3-bromopyridin-2-yl)acetic acid

Cat. No. B1391646
CAS RN: 1216383-52-6
M. Wt: 252.01 g/mol
InChI Key: ZGPCZNPZDUSVFC-UHFFFAOYSA-N
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Description

Difluoro(3-bromopyridin-2-yl)acetic acid (DBA) is an organofluorine compound that has been studied extensively for its potential applications in the fields of medicinal chemistry, biochemistry, and physiology. It is a relatively simple compound, composed of two fluorine atoms and three carbon atoms, and is a derivative of acetic acid. DBA has been used in a variety of scientific research applications, and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Reactivity

  • Facile Synthesis of Substituted 1,1-Difluoroallenes : Utilization in synthesis of 1,1-difluoroallenes with various substituents. The process involves difluorovinylidenation of carbonyl compounds and has applications in organic synthesis (Oh et al., 2012).
  • Palladium-Catalyzed Cyclization : Employed in the cyclization of 3-bromopyridine-4-carbaldehyde with carboxylic acids under specific conditions, yielding 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates (Cho & Kim, 2008).
  • Reactivity of Bromine Atoms in Brominated Pyridines : Demonstrated in the formation of 2-hydroxy-6-bromopyridine via acid hydrolysis of 2,6-dibromopyridine, contributing to the understanding of bromine reactivity in such compounds (Wibaut et al., 2010).

Photophysical and Electrochemical Studies

  • Red Shift of Emission Maxima Upon Fluorine Substitution : Investigates the impact of perfluorination on photophysical properties of certain molecules, offering insights into the effect of fluorine substitutions in chemical compounds (Krebs & Spanggaard, 2002).
  • Electrocatalytic Carboxylation with CO2 : Explores the carboxylation of 2-amino-5-bromopyridine with CO2, demonstrating the potential for electrochemical processes in ionic liquids, which could be relevant for similar compounds (Feng et al., 2010).

Safety Assessment in Food Contact Materials

  • Safety Evaluation for Use in Food Contact Materials : Investigates the safety of related perfluoroacetic acid compounds used as polymer production aids, relevant for understanding the safety profile of similar compounds (Flavourings, 2010).

properties

IUPAC Name

2-(3-bromopyridin-2-yl)-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO2/c8-4-2-1-3-11-5(4)7(9,10)6(12)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPCZNPZDUSVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(C(=O)O)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Difluoro(3-bromopyridin-2-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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